4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide
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Description
4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H16FN3O6S2 and its molecular weight is 453.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Synthesis and Evaluation of Antimicrobial Activities : Related compounds have been synthesized and evaluated for their antimicrobial activities, showing high activity against certain microbial strains. For instance, derivatives involving sulfonamide and carbamate functional groups have shown promising antimicrobial potency, which suggests potential applications of the queried compound in developing new antimicrobial agents (Yolal et al., 2012) (Janakiramudu et al., 2017).
Fluorescence Probes and Sensors
- Spectroscopic and Theoretical Investigation : Studies on thiadiazole derivatives, a related chemical class, have revealed dual fluorescence effects which could be utilized in designing fluorescence probes for biological and molecular medicine applications, suggesting the potential use of similar compounds in these areas (Budziak et al., 2019).
Material Science Applications
- Proton Exchange Membranes for Fuel Cells : Research into sulfonated poly(arylene ether sulfone) copolymers, related to the queried compound by the presence of sulfone groups, has highlighted their utility as materials for proton exchange membranes in fuel cell applications due to their high proton conductivity and thermal stability (Kim et al., 2008).
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O6S2/c1-28-14-9-12(22(24)25)10-15-17(14)21-18(29-15)20-16(23)3-2-8-30(26,27)13-6-4-11(19)5-7-13/h4-7,9-10H,2-3,8H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARGXJYIEFUDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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